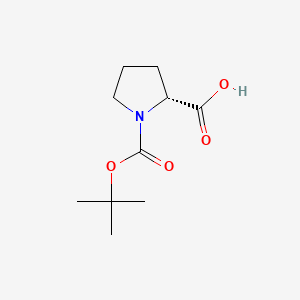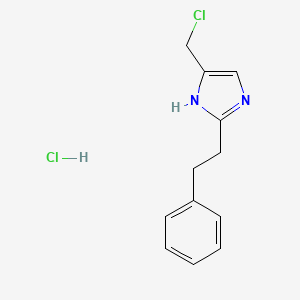
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride, also known as Clonidine hydrochloride, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine hydrochloride is a potent alpha-2 adrenergic agonist, which means it stimulates the alpha-2 receptors in the body, leading to a decrease in sympathetic nervous system activity. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride involves the reaction of 2-phenylethylamine with glyoxal followed by reaction with hydrochloric acid and sodium cyanide to form 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride.
Starting Materials
2-phenylethylamine, glyoxal, hydrochloric acid, sodium cyanide, formaldehyde
Reaction
Step 1: Reaction of 2-phenylethylamine with glyoxal in the presence of hydrochloric acid to form 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile., Step 2: Reaction of 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile with formaldehyde and hydrochloric acid to form 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride.
Mecanismo De Acción
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride acts by stimulating alpha-2 adrenergic receptors in the brain and peripheral nervous system, leading to a decrease in sympathetic nervous system activity. This results in a decrease in heart rate, blood pressure, and anxiety.
Efectos Bioquímicos Y Fisiológicos
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of norepinephrine and epinephrine in the body, leading to a decrease in sympathetic nervous system activity. 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has also been shown to increase the levels of growth hormone and prolactin in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in lab experiments is its well-established mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, one of the limitations of using 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride is its potential for off-target effects due to its non-specific binding to other receptors.
Direcciones Futuras
There are several future directions for the research on 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride. One area of research is the development of more specific alpha-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the potential use of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in the treatment of other medical conditions, such as neuropathic pain and post-traumatic stress disorder. Additionally, research could be conducted to investigate the potential use of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in combination with other medications for the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has been extensively studied in scientific research for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure, anxiety, and symptoms of ADHD. 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has also been studied for its potential use in the treatment of opioid and alcohol withdrawal symptoms.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCQXVZNRJTIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2455277.png)
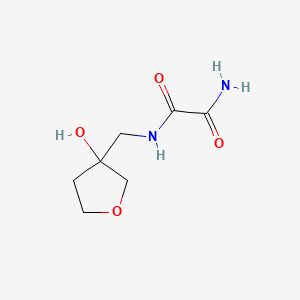
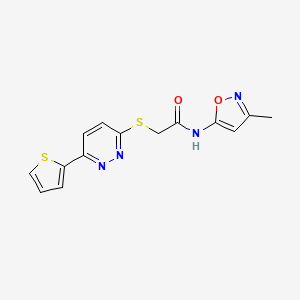
![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)
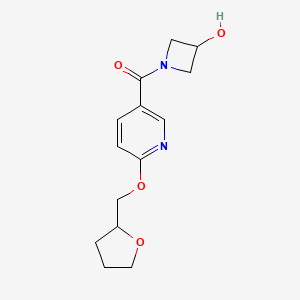
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)
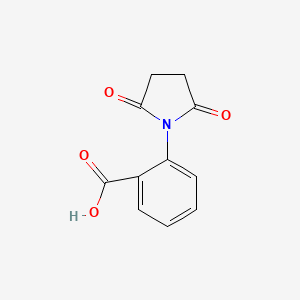
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2455289.png)
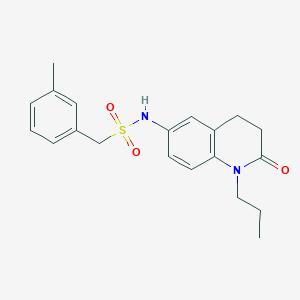
![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)
